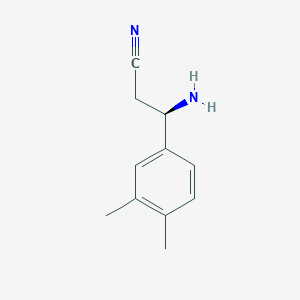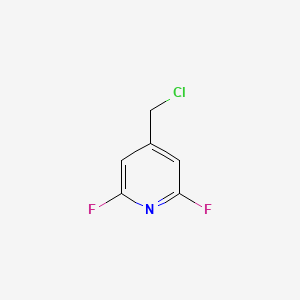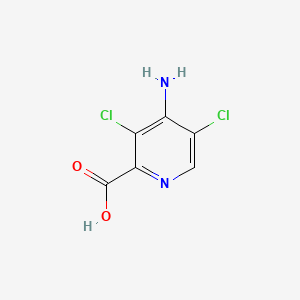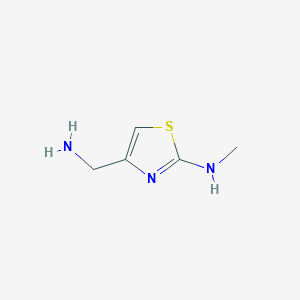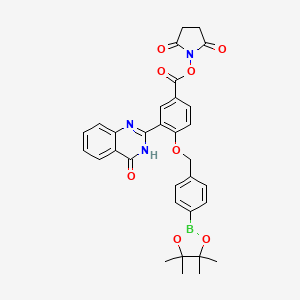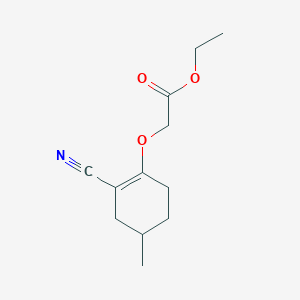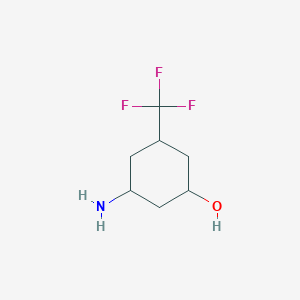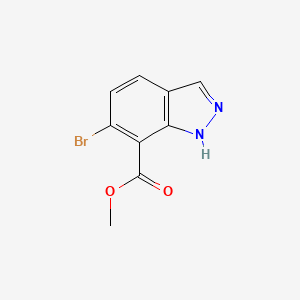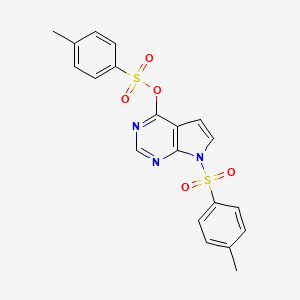
Tofacitinib impurity 22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tofacitinib impurity 22 is a chemical compound related to tofacitinib, a Janus kinase inhibitor used primarily for the treatment of rheumatoid arthritis. Impurities in pharmaceutical compounds like tofacitinib are critical to identify and analyze as they can affect the efficacy and safety of the drug. This compound is one of the many impurities that can be formed during the synthesis or degradation of tofacitinib.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of tofacitinib impurity 22 involves several steps. One method includes dissolving N-methyl-N-((3R,4R)-4-methylpiperidine-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine dihydrochloride in an organic solvent. This solution is then catalyzed by an acid-binding agent to react with methyl 3-chloro-3-oxopropanoate, forming methyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate. This intermediate is then dissolved in another organic solvent, and an alkaline reagent is added to adjust the pH to acidic conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as acetylation, reduction, and ammoniation, followed by purification techniques like crystallization and chromatography to isolate the impurity .
化学反応の分析
Types of Reactions
Tofacitinib impurity 22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like m-chloroperbenzoic acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: m-Chloroperbenzoic acid
Reducing agents: Sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Acid-binding agents, alkaline reagents
Major Products Formed
The major products formed from these reactions include various intermediates and by-products, such as methyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate and its derivatives .
科学的研究の応用
Tofacitinib impurity 22 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of tofacitinib.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of tofacitinib.
Industry: Utilized in the development and optimization of synthetic routes for tofacitinib production
作用機序
The mechanism of action of tofacitinib impurity 22 is closely related to that of tofacitinib. Tofacitinib is a Janus kinase inhibitor that blocks the signaling pathways of various cytokines, including interleukins-2, -4, -7, -9, -15, and -21. This inhibition modulates immune responses and reduces inflammation. This compound may also interact with these pathways, although its specific effects and molecular targets are less well-defined .
類似化合物との比較
Tofacitinib impurity 22 can be compared with other similar compounds, such as:
Tofacitinib impurity 42: Another impurity related to tofacitinib with a similar structure but different functional groups.
Tofacitinib impurity 34: A related compound with variations in the piperidine ring structure.
Tofacitinib impurity 62: A citrate salt form of a tofacitinib impurity with distinct chemical properties.
These compounds share similarities in their chemical structures and synthetic routes but differ in their specific functional groups and biological activities. This compound is unique in its specific formation pathway and potential interactions with biological targets.
特性
CAS番号 |
2250243-22-0 |
|---|---|
分子式 |
C20H17N3O5S2 |
分子量 |
443.5 g/mol |
IUPAC名 |
[7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H17N3O5S2/c1-14-3-7-16(8-4-14)29(24,25)23-12-11-18-19(23)21-13-22-20(18)28-30(26,27)17-9-5-15(2)6-10-17/h3-13H,1-2H3 |
InChIキー |
OANRVXOMNQRZTA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3OS(=O)(=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


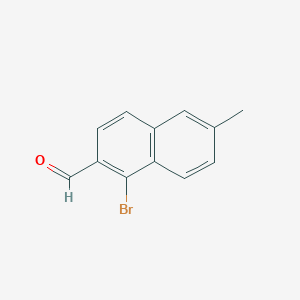

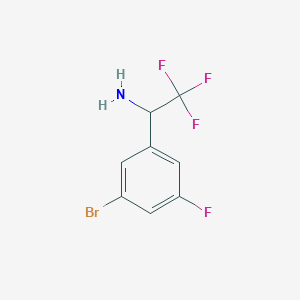
![N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide](/img/structure/B13036961.png)
